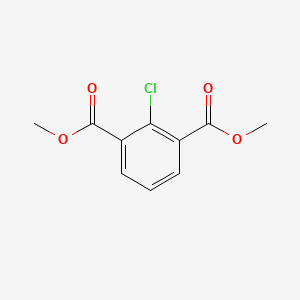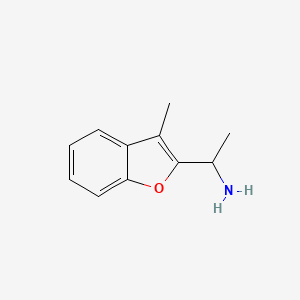
Dimethyl 2-chloroisophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-chloroisophthalate is a chemical compound with the molecular formula C10H9ClO4. It is an ester derivative of isophthalic acid, where two methyl groups are attached to the carboxyl groups and a chlorine atom is substituted at the 2-position of the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .
準備方法
Dimethyl 2-chloroisophthalate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloroisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial production methods may involve more efficient processes, such as continuous flow reactors, to increase yield and reduce production time. These methods often use optimized reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high purity and yield of the final product .
化学反応の分析
Dimethyl 2-chloroisophthalate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form 2-chloroisophthalic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-chloroisophthalamide derivative .
科学的研究の応用
Dimethyl 2-chloroisophthalate has several applications in scientific research:
作用機序
The mechanism of action of dimethyl 2-chloroisophthalate involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. This process is facilitated by the electron-withdrawing nature of the ester groups, which stabilize the transition state and increase the reactivity of the compound .
In hydrolysis reactions, the ester bonds are cleaved by water molecules, resulting in the formation of carboxylic acids and alcohols. This reaction is catalyzed by acids or bases, which protonate or deprotonate the ester oxygen, respectively, to facilitate the cleavage of the C-O bond .
類似化合物との比較
Dimethyl 2-chloroisophthalate can be compared with other similar compounds, such as dimethyl isophthalate and dimethyl 5-chloroisophthalate. These compounds share similar structural features but differ in the position of the chlorine atom or the absence of chlorine altogether .
Dimethyl Isophthalate: This compound lacks the chlorine atom and is less reactive in nucleophilic substitution reactions compared to this compound.
Dimethyl 5-chloroisophthalate: The chlorine atom is positioned at the 5-position instead of the 2-position, which can affect the compound’s reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications in various fields .
特性
IUPAC Name |
dimethyl 2-chlorobenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYDONBDGBHVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B3002824.png)




![5-[(4-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride](/img/structure/B3002832.png)

![N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide](/img/structure/B3002836.png)


![2-(4-chlorophenoxy)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B3002840.png)
![N-(3-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002841.png)
![1-{[1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B3002842.png)
